Superior In Vitro and In Vivo Efficacy Against Fusarium Wilt Compared to Benzimidazoles and Strobilurins
In a comparative study of six fungicides against Fusarium oxysporum f. sp. lycopersici, bromuconazole demonstrated significantly higher efficacy than benomyl, carbendazim, and azoxystrobin. Its in vitro potency was an order of magnitude greater, and this translated to superior in vivo disease control in glasshouse trials, establishing it as a top-tier performer [1].
| Evidence Dimension | In vitro mycelial growth inhibition (EC50) and in vivo disease reduction |
|---|---|
| Target Compound Data | In vitro EC50 = 0.023 µg/mL; In vivo disease reduction was highest among tested compounds [1] |
| Comparator Or Baseline | Prochloraz: EC50 = 0.013 µg/mL; Benomyl: EC50 = 0.12 µg/mL; Carbendazim: EC50 = 0.25 µg/mL; Azoxystrobin: EC50 = 0.41 µg/mL |
| Quantified Difference | Bromuconazole was >5-fold more potent than benomyl and >10-fold more potent than azoxystrobin in vitro. In vivo, prochloraz and bromuconazole were 'the most effective fungicides' [1]. |
| Conditions | In vitro: Radial growth assay on potato dextrose agar. In vivo: Glasshouse trials on tomato plants with fungicide application. |
Why This Matters
For formulators and researchers targeting Fusarium wilt, this data justifies selecting bromuconazole over less potent alternatives like benomyl or azoxystrobin for higher efficacy at lower application rates.
- [1] Amini, J., & Sidovich, D. F. (2010). The effects of fungicides on Fusarium oxysporum f. sp. lycopersici associated with Fusarium wilt of tomato. Journal of Plant Protection Research, 50(2), 172-178. View Source
